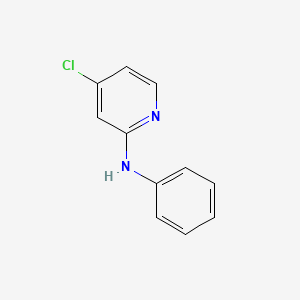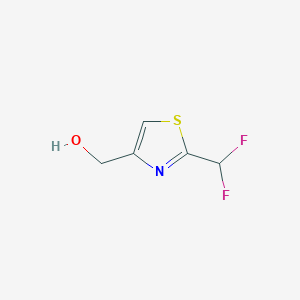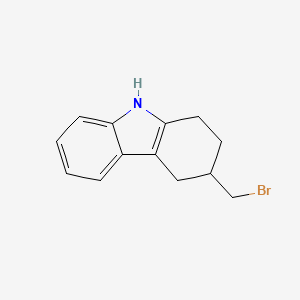
2-(3-fluoroanilino)cyclopentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(3-fluoroanilino)cyclopentane-1-carboxylic acid is an organic compound that features a cyclopentane ring substituted with a carboxylic acid group and an amino group attached to a fluorophenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluoroanilino)cyclopentane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including the Diels-Alder reaction or cyclization of linear precursors.
Introduction of the Carboxylic Acid Group: This can be achieved through the oxidation of cyclopentanol or the carboxylation of cyclopentene using carbon dioxide and a suitable catalyst.
Amination and Fluorination:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
2-(3-fluoroanilino)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
2-(3-fluoroanilino)cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of 2-(3-fluoroanilino)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity and specificity, while the amino and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
- 2-[(3-Chlorophenyl)amino]cyclopentanecarboxylic acid
- 2-[(3-Bromophenyl)amino]cyclopentanecarboxylic acid
- 2-[(3-Methylphenyl)amino]cyclopentanecarboxylic acid
Uniqueness
2-(3-fluoroanilino)cyclopentane-1-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in medicinal chemistry and drug design.
特性
分子式 |
C12H14FNO2 |
|---|---|
分子量 |
223.24 g/mol |
IUPAC名 |
2-(3-fluoroanilino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H14FNO2/c13-8-3-1-4-9(7-8)14-11-6-2-5-10(11)12(15)16/h1,3-4,7,10-11,14H,2,5-6H2,(H,15,16) |
InChIキー |
LUPMWDQRZQFRJM-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(C1)NC2=CC(=CC=C2)F)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-({[4-(Aminomethyl)cyclohexyl]methyl}amino)ethan-1-ol](/img/structure/B8564975.png)









![Pyrido[4,3-d]pyrimidine-4,7-diamine,n4-[4-(dimethylamino)phenyl]-](/img/structure/B8565045.png)
